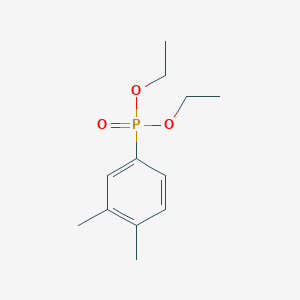![molecular formula C15H14O2 B3281013 2-[4-(Benzyloxy)phenyl]oxirane CAS No. 72734-74-8](/img/structure/B3281013.png)
2-[4-(Benzyloxy)phenyl]oxirane
Overview
Description
2-[4-(Benzyloxy)phenyl]oxirane is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound is used primarily in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[4-(Benzyloxy)phenyl]oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-(benzyloxy)styrene using a peracid such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions . Another method includes the reaction of sulfur ylides with 4-(benzyloxy)benzaldehyde .
Industrial Production Methods
These reactions typically employ catalysts and oxidizing agents to convert alkenes into oxiranes under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]oxirane is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action for 2-[4-(Benzyloxy)phenyl]oxirane involves the high reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved include interactions with nucleophiles such as amines, thiols, and halides .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)oxirane: Similar in structure but contains a bromine atom instead of a benzyloxy group.
2-(4-Chlorophenyl)oxirane: Contains a chlorine atom instead of a benzyloxy group.
2-(4-Fluorophenyl)oxirane: Contains a fluorine atom instead of a benzyloxy group.
Uniqueness
2-[4-(Benzyloxy)phenyl]oxirane is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions in chemical reactions. This functional group can also affect the compound’s solubility and stability, making it distinct from other similar oxiranes .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-4-12(5-3-1)10-16-14-8-6-13(7-9-14)15-11-17-15/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFPWENWGCSNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione](/img/structure/B3280938.png)


![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3280955.png)

![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B3280963.png)




![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3280994.png)



